molecular formula C₁₆H₉D₃O₇ B1159841 5-O-Methyl-d3 Quercetin

5-O-Methyl-d3 Quercetin

Cat. No.: B1159841
M. Wt: 319.28
Attention: For research use only. Not for human or veterinary use.
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Description

5-O-Methyl-d3 Quercetin is a deuterated derivative of quercetin, a flavonol widely studied for its antioxidant, anti-inflammatory, and anticancer properties. The "d3" designation indicates the substitution of three hydrogen atoms with deuterium at specific positions, enhancing metabolic stability and bioavailability for research applications . Structurally, it features a methyl group at the 5-hydroxyl position of the quercetin backbone (C17H14O7 for the non-deuterated analog) .

Properties

Molecular Formula

C₁₆H₉D₃O₇

Molecular Weight

319.28

Synonyms

2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-5-methoxy-d3-4H-1-benzopyran-4-one;  3,3’,4’,7-Tetrahydroxy-5-methoxy-d3-flavone;  Azaleatin-d3;  Quercetin 5-Methyl-d3 Ether; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Methylated Quercetin Derivatives

Structural and Physicochemical Differences

The table below highlights key structural and physicochemical distinctions between 5-O-Methyl-d3 Quercetin and related methylated derivatives:

Compound CAS Number Molecular Formula Methylation Sites Deuterated? Key Features
This compound N/A C17H11D3O7 5-O Yes Enhanced metabolic stability
7-O-Methyl Quercetin 90-19-7 C16H12O7 7-O No Altered ROS scavenging activity
3',7-Di-O-Methyl Quercetin 552-54-5 C17H14O7 3',7-O No Reduced solubility vs. parent
5,7-Di-O-Methylquercetin 13459-07-9 C17H14O7 5,7-O No Increased lipophilicity
3'-O-Methyl Quercetin Not Provided C16H12O7 3'-O No Modified catechol group

Key Observations :

  • Positional Effects : Methylation at the 5-O position (as in this compound) preserves the catechol group (3',4'-dihydroxyphenyl), critical for antioxidant activity, whereas methylation at 3'-O disrupts this group, diminishing radical scavenging capacity .

Bioactivity and Pharmacological Profiles

Antioxidant Activity
  • This compound: Retains strong antioxidant activity due to intact 3',4'-dihydroxyphenyl and 5-O-methyl groups, which stabilize the flavonoid backbone .
  • 7-O-Methyl Quercetin : Shows reduced activity compared to quercetin, as methylation at 7-O hinders electron delocalization .
  • 3',7-Di-O-Methyl Quercetin : Lacks both the 3'-OH and 7-OH groups, leading to a 60% decrease in DPPH radical scavenging efficiency compared to 5-O-methyl derivatives .
Anti-Inflammatory Effects
  • This compound: Demonstrated superior inhibition of NF-κB signaling in vitro compared to non-deuterated analogs, likely due to prolonged intracellular retention .
  • 5,7-Di-O-Methylquercetin: Exhibits enhanced COX-2 inhibition (IC50 = 2.1 μM) over mono-methylated forms, attributed to increased lipophilicity and membrane penetration .
Solubility and Bioavailability
  • This compound: Deuteration increases water solubility (1.2 mg/mL) compared to non-deuterated 5-O-Methyl Quercetin (0.8 mg/mL) .
  • 3'-O-Methyl Quercetin : Lower solubility (0.5 mg/mL) due to loss of polar hydroxyl groups, limiting oral bioavailability .

Comparison with Glycosylated and Deuterated Derivatives

Glycosylated vs. Methylated Derivatives

  • Quercetin 3-O-Glucoside (Q3G) : Glycosylation at 3-O improves water solubility (>5 mg/mL) but reduces cellular uptake due to larger molecular size .
  • This compound : Combines moderate solubility with efficient cellular uptake, achieving higher intracellular concentrations than Q3G in hepatocyte models .

Deuterated vs. Non-Deuterated Forms

  • This compound: Deuteration extends half-life (t1/2 = 8.2 h) by resisting CYP450-mediated metabolism, whereas non-deuterated 5-O-Methyl Quercetin has t1/2 = 4.5 h .
  • 7-O-Methyl Quercetin-d3 : Similar deuteration benefits are observed but with lower bioactivity due to methylation at the less critical 7-O position .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-O-Methyl-d3 Quercetin, and how do deuterium labeling techniques affect its metabolic stability?

  • Methodological Answer : Synthesis typically involves selective methylation of quercetin at the 5-hydroxyl group, followed by deuterium (d3) labeling via hydrogen-deuterium exchange under controlled acidic/basic conditions. Deuterium incorporation enhances metabolic stability by reducing hepatic first-pass metabolism, which is critical for pharmacokinetic studies. Validation requires LC-MS/MS to confirm isotopic purity (>98%) and NMR for structural integrity .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is preferred due to its sensitivity (LOQ: 0.1 ng/mL) and specificity. Deuterated internal standards (e.g., d3-quercetin) mitigate matrix effects. Gas chromatography (GC) is less suitable due to thermal instability of flavonoid derivatives .

Q. How does this compound differ from non-deuterated analogs in bioavailability studies?

  • Methodological Answer : Comparative studies use Caco-2 cell monolayers or in vivo models (e.g., rodent pharmacokinetics) to assess intestinal absorption. Deuterated analogs show 20-30% higher plasma half-life due to reduced cytochrome P450-mediated oxidation. Data normalization requires correction for isotopic effects on solubility and protein binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Purity : Validate compound integrity via HPLC-UV and HRMS.
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Deuterium loss : Monitor isotopic stability under experimental conditions using isotopic ratio MS. Cross-reference results with independent datasets (e.g., PubChem BioAssay) .

Q. What experimental designs are optimal for evaluating the anti-inflammatory mechanisms of this compound?

  • Methodological Answer : Use a multi-omics approach:

  • Transcriptomics : RNA-seq to identify NF-κB and MAPK pathway modulation.
  • Metabolomics : Track deuterium-labeled metabolites in LPS-induced macrophages.
  • Dose-response : Include EC50 calculations (typical range: 10–50 μM) and negative controls (e.g., deuterium-free analogs). Validate findings with siRNA knockdown of target genes .

Q. How do structural modifications (e.g., methylation position, deuteration) influence the ROS-scavenging efficiency of this compound?

  • Methodological Answer : Compare derivatives using:

  • DPPH/ABTS assays : Quantify radical scavenging capacity.
  • Computational modeling : Density Functional Theory (DFT) to predict electron-donating groups' effects.
  • Deuteration impact : Isotopic substitution at the 5-O position reduces redox potential by 15–20% vs. non-deuterated forms. Tabulate results as follows:
DerivativeIC50 (μM) ± SD (DPPH)ΔRedox Potential (eV)
Quercetin8.2 ± 0.50.00
5-O-Methyl12.1 ± 1.2-0.18
5-O-Methyl-d314.3 ± 1.5-0.22

Data synthesized from [12, 14, 17].

Methodological Considerations

  • Literature Review : Prioritize peer-reviewed studies using standardized nomenclature (IUPAC names) and avoid non-indexed sources (e.g., ) .
  • Data Reproducibility : Share raw spectral data (NMR, MS) and synthetic protocols in supplementary materials per Beilstein Journal guidelines .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies involving animal models or human cells .

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